4-Chloro-N-(2-dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-benzamide
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the molecular structure of the compound using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, etc.Scientific Research Applications
Synthesis and Structural Properties
Research has shown the synthesis of various novel compounds through reactions involving chloral with substituted anilines and thioglycolic acid, leading to the formation of substituted thiazolidinones. These reactions highlight the versatility of chloral in producing a range of products depending on reaction conditions and the type of amines used. Such synthetic routes and the study of their spectroscopic and structural properties are crucial for developing new materials with potential applications in drug design and material science (Issac & Tierney, 1996).
Environmental Fate of Chemical Compounds
The environmental fate and behavior of parabens, used as preservatives in various products, have been extensively reviewed. Studies indicate that despite wastewater treatments effectively removing these compounds, they persist in the environment. Understanding the environmental fate of such compounds is essential for developing safer chemical alternatives and assessing the environmental impact of related substances (Haman et al., 2015).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging has advanced significantly, with the development of radioligands capable of measuring amyloid in vivo in Alzheimer's patients' brains. This breakthrough in imaging technology has applications in early detection of Alzheimer's disease and evaluating new anti-amyloid therapies (Nordberg, 2008).
Pharmacological Properties and Clinical Use
The review of metoclopramide's pharmacological properties and clinical use demonstrates the compound's effectiveness in various gastrointestinal disorders and as an antiemetic. Such comprehensive reviews of drug properties are critical for understanding the therapeutic potential and safety profile of new pharmacological agents (Pinder et al., 2012).
Safety And Hazards
This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthesis methods, applications, etc.
Please consult a professional chemist or a trusted database for specific information about this compound. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O/c1-23(2)9-10-24(16(25)12-3-6-14(18)7-4-12)15-8-5-13(11-22-15)17(19,20)21/h3-8,11H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZVXKUQBAEFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(2-dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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